![molecular formula C21H23N3O2 B5587923 (1S*,5R*)-6-(cyclopropylmethyl)-3-(3-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587923.png)
(1S*,5R*)-6-(cyclopropylmethyl)-3-(3-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to "(1S*,5R*)-6-(cyclopropylmethyl)-3-(3-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" involves complex organic synthesis techniques, including cyclization reactions and modifications of bicyclic skeletons. For example, compounds with diazabicyclo[3.3.1]nonan-9-ol skeletons have been synthesized through reactions that emphasize the stereochemistry and functional group placements essential for the desired biological activities (Fernández et al., 1995). Similar approaches could theoretically be applied to synthesize the target compound, focusing on the precise control of stereochemistry and the introduction of the quinolinylcarbonyl group.
Molecular Structure Analysis
The molecular structure of compounds resembling "(1S*,5R*)-6-(cyclopropylmethyl)-3-(3-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" reveals a complex interplay between steric and electronic effects. Studies on related structures show significant conformational preferences due to 1,3-diaxial repulsions and the influence of substituents on the bicyclic framework. For example, structural analysis of similar compounds indicates that the presence of cyclopropyl and quinolinyl groups could affect the molecule's conformation and potentially its reactivity and interaction with biological targets (Weber et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving bicyclic compounds with diazabicyclo[3.2.2]nonan skeletons often exploit the unique reactivity of these frameworks. The presence of multiple nitrogen atoms within the structure can lead to interesting reactivity patterns, especially in nucleophilic substitutions or cycloaddition reactions. The cyclopropyl and quinolinylcarbonyl groups in the target molecule would be expected to influence its chemical behavior, potentially offering sites for further functionalization or interaction with other molecules (Jensen et al., 2002).
Physical Properties Analysis
The physical properties of molecules similar to "(1S*,5R*)-6-(cyclopropylmethyl)-3-(3-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" can be inferred based on their molecular structure. The bicyclic diazabicyclo[3.2.2]nonan core, combined with the specific substituents, would likely influence the compound's solubility, melting point, and possibly its crystalline form. These properties are crucial for determining the compound's applicability in various scientific and industrial contexts.
Chemical Properties Analysis
The chemical properties of the target compound would be significantly influenced by its functional groups. The cyclopropylmethyl and 3-quinolinylcarbonyl moieties contribute to the molecule's reactivity, particularly in terms of potential biological activity. The electron-withdrawing quinolinylcarbonyl group, in particular, could affect the electron density around the bicyclic core, influencing the compound's interaction with biological targets or reactivity in chemical syntheses.
- (Fernández et al., 1995)
- (Weber et al., 2001)
- (Jensen et al., 2002)
properties
IUPAC Name |
(1S,5R)-6-(cyclopropylmethyl)-3-(quinoline-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-20(17-9-15-3-1-2-4-19(15)22-10-17)23-12-16-7-8-18(13-23)24(21(16)26)11-14-5-6-14/h1-4,9-10,14,16,18H,5-8,11-13H2/t16-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWYBUGOYKWHNN-FUHWJXTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3CCC(C2=O)CN(C3)C(=O)C4=CC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3CC3)C(=O)C4=CC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-(cyclopropylmethyl)-3-(3-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
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